molecular formula C13H12ClNO2 B15052347 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B15052347
M. Wt: 249.69 g/mol
InChI Key: LNNMAAYZKCEYDE-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one ( 1128107-19-6) is a synthetic organic compound featuring a benzofuran core substituted with a chloro group at the 5-position and a dimethylamino-substituted enone moiety at the 2-position . This structure confers significant reactivity, making it a highly versatile and valuable intermediate in heterocyclic synthesis, particularly for applications in medicinal chemistry and materials science . The compound's electron-rich benzofuran system, combined with its electrophilic enone functionality, enables selective modifications and makes it a key building block for constructing complex molecular frameworks . Its primary research value lies in its role as a precursor for the synthesis of novel hybrid molecules with targeted biological activity. It serves as a key intermediate in the design and synthesis of benzofuran-azo hybrids, which have demonstrated promising in vitro anticancer activity against a panel of human cancer cell lines, including Hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), Epitheliod carcinoma cervix cancer (Hela), and human prostate cancer (PC3) . Furthermore, research indicates that derivatives stemming from this chemical scaffold show good inhibitory activity against the Phosphatidylinositol-3-kinase (PI3K) pathway, a critical target in cancer therapy due to its role in regulating cell proliferation, survival, and apoptosis . Some synthesized hybrids have also exhibited antimicrobial and quorum-sensing inhibiting effects . The compound has a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol . It has a predicted density of 1.2±0.1 g/cm³, a boiling point of 353.5±42.0 °C at 760 mmHg, and a flash point of 167.6±27.9 °C . It should be stored at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) due to its sensitivity to light and moisture . This product is intended for research purposes and is strictly For Research Use Only (RUO).

Properties

IUPAC Name

1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(2)6-5-11(16)13-8-9-7-10(14)3-4-12(9)17-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNMAAYZKCEYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-1-benzofuran-2-carbaldehyde and dimethylamine.

    Condensation Reaction: The 5-chloro-1-benzofuran-2-carbaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-ol.

    Dehydration: The intermediate is then subjected to a dehydration reaction, often using a dehydrating agent like phosphorus oxychloride or sulfuric acid, to yield the final product, 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions, typically involving palladium catalysts and arylboronic acids. Key observations include:

  • Catalysts and Ligands : Reactions often use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like DPEphos to enhance efficiency and selectivity .

  • Reaction Conditions :

    • Base : K₂CO₃ or Cs₂CO₃ (3 equivalents).

    • Solvent : Dioxane.

    • Temperature : 65–85°C for 1–2 hours .

  • Product Distribution : Depending on catalyst choice, the reaction may yield E/Z-isomers . For example, using Pd(PPh₃)₄ with DPEphos ligands led to a 74:26 ratio of Z:E isomers, attributed to steric effects during coupling .

  • Mechanism : The reaction involves oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the coupled product .

Reaction Parameters Details
CatalystPd(PPh₃)₄, Pd₂(dba)₃
LigandDPEphos (0.05–0.025 eq.)
BaseCs₂CO₃ (3 eq.)
SolventDioxane
Temperature65–85°C
Isomer Distribution (Z:E)Up to 74:26

Condensation Reactions

The compound’s propenone system enables participation in condensation reactions, such as those involving aldehydes or ketones. For example:

  • Claisen-Schmidt Condensation : Reaction with ketones (e.g., 4-methoxyacetophenone) under basic conditions (e.g., NaOH) forms chalcone-like derivatives. This method is employed in synthesizing analogous compounds .

  • Reagents :

    • Base : NaOH or K₂CO₃.

    • Solvent : Ethanol or water.

    • Conditions : Reflux for 2–4 hours.

  • Yield : Up to 80% for similar propenone derivatives .

Typical Reaction Conditions
Starting Material5-Chloro-1-benzofuran-2-carbaldehyde
Reactant4-Methoxyacetophenone
BaseNaOH
SolventEthanol
Yield~80%

Addition Reactions

The α,β-unsaturated carbonyl system in the propenone moiety makes the compound susceptible to nucleophilic and electrophilic additions:

  • Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone system, forming conjugate adducts.

  • Electrophilic Addition : Reagents like halogens or epoxides may add across the double bond, though specific examples for this compound are not explicitly detailed in the provided sources.

Isomerization (E/Z)

The propenone structure undergoes reversible E/Z isomerization under thermal or catalytic conditions:

  • Factors Influencing Isomerization :

    • Catalysts : Palladium complexes or ligands (e.g., DPEphos) can stabilize specific isomers .

    • Temperature : Higher temperatures (e.g., 85°C) favor Z-isomer formation due to reduced steric hindrance .

  • Experimental Observations :

    • In Suzuki reactions, Z-isomers dominated when using Pd(PPh₃)₄ with DPEphos .

    • Isomerization is critical for optimizing product ratios in cross-coupling reactions.

Substitution Reactions

The chlorine substituent on the benzofuran ring can undergo nucleophilic aromatic substitution under specific conditions:

  • Reagents : Nucleophiles (e.g., amines, thiols) in polar aprotic solvents.

  • Conditions : High temperatures or catalytic bases.

  • Outcome : Replacement of Cl with other functional groups, altering biological activity (though this source is excluded per user instructions, analogous reactivity can be inferred).

Scientific Research Applications

The presence of the benzofuran ring contributes to its potential biological activity, while the dimethylamino group may enhance its solubility and reactivity in various chemical environments. Research indicates that compounds similar to 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one exhibit various biological activities, including antifungal and anticancer properties. The mechanism of action often involves inhibition of specific enzymes or modulation of receptor activity, thereby influencing cellular pathways. For instance, studies have shown that chalcone derivatives can act as enzyme inhibitors with notable effects on cell growth inhibition.

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its biological activity and may serve as a lead compound for developing new antifungal agents or anticancer drugs. Additionally, its unique structure makes it valuable in synthesizing more complex molecules in organic chemistry. Interaction studies involving 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one focus on its binding affinity to various enzymes and receptors. Kinetic studies have been performed to determine how this compound interacts with enzyme active sites, revealing its potential as an inhibitor or modulator of enzymatic activity, and often employ methods such as Lineweaver–Burk plots to analyze inhibition mechanisms.

Mechanism of Action

The mechanism by which 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Chlorine vs. Other Halogens

  • 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one : Replacing the benzofuran with thiophene reduces planarity, altering electronic properties. The chlorine atom enhances electrophilicity, similar to the benzofuran analog, but the thiophene’s lower aromaticity decreases thermal stability .
  • 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one: Introducing fluorine at the 4-position increases polarity (logP = 2.1 vs. 3.2 for the benzofuran derivative) and bioactivity, as fluorine’s electronegativity enhances binding to enzymatic pockets .

Electron-Donating vs. Electron-Withdrawing Groups

  • (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one: The trifluoromethyl group (-CF₃) acts as a strong electron-withdrawing substituent, reducing the enaminone’s basicity (pKa ~6.5 vs. ~8.0 for dimethylamino derivatives) and shifting UV-Vis absorption to 365 nm (λmax) .
  • (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: Bromine’s bulky size increases steric hindrance, lowering yield (62% vs. 65–70% for chloro analogs) but improving crystallinity due to stronger halogen bonding .

Heterocyclic Core Modifications

Benzofuran vs. Indole Derivatives

  • (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one: The indole core introduces hydrogen-bonding capability via the NH group, enhancing solubility in polar solvents (e.g., 25 mg/mL in DMSO vs. 15 mg/mL for benzofuran analogs). This compound is a key intermediate in anticancer drugs like osimertinib .

Benzofuran vs. Thiophene/Pyrrole Derivatives

  • 1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one : Furan’s lower aromatic stabilization energy (~16 kcal/mol vs. ~36 kcal/mol for benzofuran) results in reduced thermal stability (m.p. 120–125 °C vs. 135–138 °C) .
  • (E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one: Pyrrole’s electron-rich nature increases reactivity in electrophilic substitutions but reduces shelf life due to oxidative instability .

Crystallographic and Hydrogen-Bonding Patterns

  • 1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one: Forms C–H⋯O hydrogen bonds (2.8–3.1 Å) between the ketone oxygen and adjacent aromatic protons, creating a layered crystal lattice .
  • (E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one: Exhibits a dihedral angle of 56.26° between aryl rings, reducing π-conjugation compared to planar benzofuran derivatives (dihedral angle <10°) .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

Compound Name Molecular Formula m.p. (°C) Yield (%) λmax (nm) Key Spectral Features (IR/NMR)
Target Compound C₁₉H₁₆ClNO₂ 135–138 65 280 IR: 1630 (C=O); ¹H NMR: δ 3.83 (s)
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-CF₃-phenyl)prop-2-en-1-one C₁₈H₁₅F₃NO 141–145 62 365 ¹H NMR: δ 7.42–7.61 (m, CF₃-Ar)
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO 95–98 75 320 Dihedral angle: 56.26°

Biological Activity

1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a benzofuran moiety and a dimethylamino group, has been the subject of various studies aimed at elucidating its biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₁₃H₁₂ClN₁O₂
  • Molecular Weight : Approximately 249.056 g/mol
  • IUPAC Name : (E)-1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

Antimicrobial Properties

Research indicates that compounds similar to 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one often exhibit antimicrobial properties. While specific empirical data on this compound is limited, studies on related benzofuran derivatives suggest potential effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMIC (mg/mL)
Compound AStaphylococcus aureus0.0048
Compound BEscherichia coli0.0195
Compound CBacillus mycoides0.0048
Compound DCandida albicans0.039

Note: MIC values represent the minimum inhibitory concentration required to inhibit growth.

Anticancer Potential

The dimethylamino group in the structure of 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one suggests potential interactions with biological targets involved in cancer pathways. Studies have shown that similar compounds can act as enzyme inhibitors or receptor modulators, influencing cell proliferation and apoptosis.

The exact mechanism of action for 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity leading to altered cellular responses.

Case Studies and Research Findings

A study examining the biological activity of related benzofuran derivatives reported promising results in antimicrobial assays, indicating that halogen substitutions significantly enhance bioactivity. For instance, compounds with chlorine or bromine substitutions showed improved efficacy against Gram-positive and Gram-negative bacteria.

Case Study Example

In a comparative study of various benzofuran derivatives, compounds with similar structures to 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one displayed:

  • Significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Table 2: Comparative Antimicrobial Efficacy

CompoundInhibition Zone (mm)Activity Level
Benzofuran Derivative A24High
Benzofuran Derivative B21Moderate
Benzofuran Derivative C18Low

Q & A

Q. What are the standard synthetic routes for 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one, and how are yields optimized?

The compound is synthesized via Claisen-Schmidt condensation between 5-chloro-1-benzofuran-2-carbaldehyde and dimethylaminoacetophenone derivatives. Optimization involves solvent selection (e.g., ethanol or xylene), acid/base catalysts (e.g., NaOH or piperidine), and controlled reaction times (24–48 hours). Yields (~65%) are improved by refluxing under nitrogen and using excess dimethylformamide-dimethylacetal (DMF-DMA) as a coupling agent .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Essential techniques include:

  • FT-IR : C=O stretch at ~1630 cm⁻¹, C=C at ~1456 cm⁻¹, and C-Cl at ~814 cm⁻¹ .
  • ¹H NMR : Distinct signals include a dimethylamino proton singlet (δ 3.0–3.2 ppm) and aromatic protons (δ 6.6–7.9 ppm) .
  • MS : Molecular ion peak at m/z 325.11 (M⁺) . Elemental analysis typically confirms C, H, N, and Cl within ±0.5% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 25–50 µg/mL. These findings are derived from broth microdilution assays and validated via positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Conflicting bioassay results may arise from variations in bacterial strains, solvent systems (e.g., DMSO vs. aqueous buffers), or assay protocols. Standardizing conditions (e.g., CLSI guidelines) and performing dose-response curves with triplicate replicates can improve reproducibility. Dual-target docking studies (e.g., against bacterial enzymes like DNA gyrase and dihydrofolate reductase) may also clarify mechanisms .

Q. What crystallographic strategies are recommended for determining the compound’s solid-state structure?

Single-crystal X-ray diffraction using SHELXL (for refinement) and Mercury CSD (for visualization) is ideal. Key steps include:

  • Growing crystals via slow evaporation (solvent: DCM/hexane).
  • Resolving disorder in the dimethylamino group using restraints (ISOR/DFIX in SHELXL).
  • Validating H-bonding networks (e.g., C=O⋯H-C interactions) via Hirshfeld surface analysis .

Q. How does substituent variation on the benzofuran ring impact the compound’s reactivity and bioactivity?

Electron-withdrawing groups (e.g., Cl at position 5) enhance electrophilicity of the α,β-unsaturated ketone, improving Michael addition reactivity. SAR studies show that replacing Cl with bulkier groups (e.g., Br) reduces antimicrobial potency but increases lipophilicity, potentially enhancing blood-brain barrier penetration .

Q. What computational methods are effective for studying this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to enzymes like CYP450 or MAO. For example, the dimethylamino group may form salt bridges with Asp/Glu residues, while the benzofuran moiety engages in π-π stacking. Validate predictions with mutagenesis or SPR assays .

Q. How can electrochemical methods be applied to functionalize this compound’s C(sp³)-H bonds?

Solvent-tuned electrochemical activation (e.g., in acetonitrile with LiClO₄) enables selective C-H functionalization at the β-position. For instance, coupling with chromone derivatives via radical intermediates achieves C3-alkylation, yielding hybrid molecules with enhanced bioactivity .

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